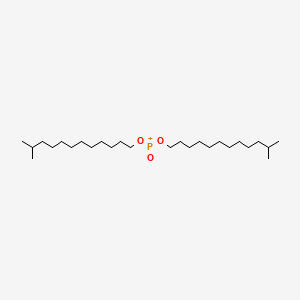
Diisotridecyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisotridecyl phosphonate is an organic compound with the molecular formula C26H55O3P. It is a phosphonate ester, specifically a diester of phosphonic acid. This compound is known for its clear, colorless liquid form at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisotridecyl phosphonate can be synthesized through the esterification of phosphonic acids with isotridecyl alcohol. One efficient method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method uses alkyl halides in the presence of triethylamine under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisotridecyl phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Scientific Research Applications
Diisotridecyl phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diisotridecyl phosphonate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other phosphonate compounds, which can inhibit metabolic enzymes by mimicking phosphate esters .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but differs in the alkyl groups attached to the phosphonate.
Triisotridecyl phosphite: Another phosphonate ester with three isotridecyl groups instead of two.
Uniqueness
Diisotridecyl phosphonate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its clear, colorless liquid form and its ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Properties
CAS No. |
70955-74-7 |
|---|---|
Molecular Formula |
C26H54O3P+ |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
bis(11-methyldodecoxy)-oxophosphanium |
InChI |
InChI=1S/C26H54O3P/c1-25(2)21-17-13-9-5-7-11-15-19-23-28-30(27)29-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3/q+1 |
InChI Key |
XBDBIQSNODOCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCO[P+](=O)OCCCCCCCCCCC(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















